molecular formula C18H22N2O3S B6112302 N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide

Cat. No.: B6112302
M. Wt: 346.4 g/mol
InChI Key: BRICCLBHAYCTLG-UHFFFAOYSA-N
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Description

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide is a complex organic compound with a unique structure that combines a naphthalene ring, a pyrrolidinone ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of the naphthalen-1-ylmethyl group, which is then reacted with a pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrolidinone derivatives, such as:

Uniqueness

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)24(22,23)19-16-10-18(21)20(12-16)11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,19H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRICCLBHAYCTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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